5-Chlorobenzene-1,2,4-triol

Description

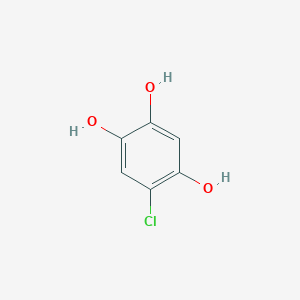

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chlorobenzene-1,2,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3/c7-3-1-5(9)6(10)2-4(3)8/h1-2,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJCPOVKDYSWAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152384 | |

| Record name | Benzene-1,2,4-triol, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119290-91-4 | |

| Record name | 5-Chloro-1,2,4-benzenetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119290-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2,4-triol, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene-1,2,4-triol, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 Chlorobenzene 1,2,4 Triol and Its Derivatives

Strategic Approaches to the Synthesis of Chlorinated Benzenetriols

The synthesis of chlorinated benzenetriols, such as 5-Chlorobenzene-1,2,4-triol, relies on carefully designed synthetic routes that control the placement of chloro and hydroxyl functional groups on the benzene (B151609) ring.

Regioselective Chlorination of Aromatic Triols

Direct chlorination of benzenetriols presents a straightforward approach, though it requires precise control to achieve the desired regioselectivity. The substitution pattern is governed by the directing effects of the hydroxyl groups already present on the aromatic ring. For instance, the synthesis of 5-Chlorobenzene-1,2,3-triol can be achieved through the direct chlorination of benzene-1,2,3-triol (pyrogallol) using chlorine gas with a Lewis acid catalyst like ferric chloride. This electrophilic aromatic substitution is typically performed at room temperature, with the product being purified by recrystallization.

Nature also provides inspiration for regioselective chlorination. Haloperoxidase enzymes, for example, can catalyze the halogenation of aromatic compounds. acs.org While these enzymes primarily facilitate brominations, some have shown chlorinating capabilities. acs.org Bio-inspired synthetic catalysts, such as certain iron porphyrin complexes, have been developed to mimic this activity, enabling the chlorination of activated aromatic systems. acs.org Copper-catalyzed methods have also been developed for the regioselective chlorination of electron-rich aromatic C-H bonds using molecular oxygen as the oxidant. rsc.org

| Starting Material | Reagent(s) | Product | Reference |

| Benzene-1,2,3-triol | Cl₂, FeCl₃ | 5-Chlorobenzene-1,2,3-triol | |

| Electron-rich arenes | CuX₂, LiX (X=Cl), O₂ | Chloroarenes | rsc.org |

Hydrolytic Routes from Halogenated Precursors

An alternative strategy involves the hydrolysis of more heavily halogenated precursors. For example, 5-Chlorobenzene-1,2,3-triol can be synthesized by the hydrolysis of 5-chlorobenzene-1,2,3-trichloride using a strong base like sodium hydroxide (B78521) at elevated temperatures. This nucleophilic aromatic substitution replaces the chlorine atoms with hydroxyl groups.

In the realm of bioremediation and biocatalysis, microbial dehalogenases offer a green alternative for the hydrolytic displacement of halogens from aromatic rings. wur.nlmdpi.com These enzymes can regioselectively replace a halogen with a hydroxyl group derived from water, providing a potential pathway for the synthesis of hydroxylated aromatic compounds from halogenated feedstocks. wur.nlnih.gov

| Precursor | Reagent(s)/Condition | Product | Reference |

| 5-Chlorobenzene-1,2,3-trichloride | NaOH, heat | 5-Chlorobenzene-1,2,3-triol | |

| Halogenated aromatic compounds | Microbial dehalogenases | Hydroxylated aromatic compounds | wur.nlmdpi.com |

Multistep Organic Synthesis for Complex Analogues

The synthesis of more complex analogues of this compound often necessitates multistep reaction sequences. youtube.comyoutube.com These synthetic pathways allow for the precise installation of various functional groups and the construction of intricate molecular architectures. For example, a convenient synthesis of (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol was achieved in four steps starting from 4-bromo-2-(bromomethyl)-1-chlorobenzene, a route designed to avoid the formation of undesired ortho-product isomers. researchgate.net

Multistep syntheses are also crucial for creating libraries of related compounds for biological screening. organic-chemistry.org For instance, the synthesis of N-alkyl-2-halophenazin-1-ones has been accomplished through the oxidative condensation of N-alkylbenzene-1,2-diamines with 4-halo-1,2,3-benzenetriol. mdpi.com This approach enables the synthesis of specific isomers that are not accessible through direct chlorination methods. mdpi.com Similarly, the total synthesis of various biologically active 1,2,4-triazole (B32235) analogues often involves the construction of the triazole ring from N-aryl-N'-benzoylthiourea precursors, which are themselves synthesized from substituted benzoyl chlorides and aminophenols. sciforum.net

Innovative Synthetic Techniques Applicable to Hydroxylated Chlorobenzenes

To improve the efficiency and environmental footprint of synthetic processes, chemists are increasingly turning to innovative technologies like microwave-assisted synthesis and advanced catalytic methodologies.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles. nih.govnih.gov The direct heating of the reaction mixture by microwave irradiation can dramatically enhance reaction rates. univpancasila.ac.idbspublications.net This technique has been successfully applied to a wide range of organic transformations, including the synthesis of heterocyclic compounds and the functionalization of aromatic systems. nih.govat.ua For example, microwave irradiation has been used to facilitate the synthesis of 4,5-dihydroisoxazole derivatives and in Knoevenagel condensations, significantly reducing reaction times and improving yields. univpancasila.ac.id A one-step, base-catalyzed synthesis of 3,5-disubstituted 1,2,4-triazoles has been developed using microwave heating, demonstrating the broad applicability of this technology. organic-chemistry.org

| Reaction Type | Conditions | Advantages | Reference |

| Synthesis of 4,5-dihydroisoxazoles | Microwave irradiation (3-8 min) | Rapid reaction, good yields | univpancasila.ac.id |

| Knoevenagel condensation | Solvent-free, microwave irradiation (2-10 min) | Dramatically enhanced rate, excellent yields | univpancasila.ac.id |

| Synthesis of 1,2,4-triazoles | Microwave heating, base-catalyzed | Convenient, efficient, one-step | organic-chemistry.org |

| Synthesis of quinoline-2-carboxanilides | Microwave irradiation, solvent-free | Efficient, direct reaction | nih.gov |

Catalytic Methodologies for Targeted Functionalization

The development of novel catalytic systems is at the forefront of modern organic synthesis, enabling the targeted functionalization of otherwise inert C-H bonds. Transition metal catalysts, particularly those based on palladium, ruthenium, and copper, have proven to be highly effective for the direct arylation, alkenylation, and alkylation of aromatic compounds. mdpi.comnih.gov These methods offer a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.com

For example, cobalt catalysts have been employed for the picolinamide-directed synthesis of various heterocycles, demonstrating excellent regioselectivity. chim.it Ruthenium-based catalysts have been utilized for the selective monoarylation of 2-phenylpyridine (B120327) with aryl chlorides. mdpi.com Furthermore, copper-catalyzed C-H functionalization has become a significant area of research due to the low cost and toxicity of copper. nih.gov These catalytic systems can be used to introduce a wide variety of functional groups onto an aromatic core, providing a versatile platform for the synthesis of complex molecules. uni-regensburg.demdpi.com

| Catalyst System | Reaction Type | Substrate(s) | Reference |

| Co(dpm)₂/PivOH/Ag₂CO₃/Mn(OAc)₃·2H₂O | C-H functionalization | Picolinamide derivatives | chim.it |

| [RuCl₂(p-cymene)]₂/PPh₃/KOAc | Direct arylation | Aldimines, ketimines | mdpi.com |

| CuOAc/NFSI | C-H functionalization | Acetanilides | nih.gov |

| fac-Ir(ppy)₃ (photocatalyst) | Radical cascade cyclization | α-allyl-β-ketosulfones | mdpi.com |

Considerations for the Preparation of Related Chlorinated Phenolic Compounds

The synthesis of chlorinated phenolic compounds is a cornerstone of industrial organic chemistry, providing intermediates for pharmaceuticals, dyes, and pesticides. d-nb.info However, their preparation is fraught with challenges that demand careful consideration of reaction conditions and reagents.

Regioselectivity

The primary challenge in the chlorination of phenols and their derivatives is controlling the position of the incoming chlorine atom (regioselectivity). nih.gov The hydroxyl group is a powerful ortho-, para-director.

Isomer Mixtures: Direct chlorination of phenol (B47542), for example, typically yields a mixture of ortho-chlorophenol and para-chlorophenol. Separating these isomers can be difficult and costly due to their similar physical properties. d-nb.info

Polychlorination: The activated ring is susceptible to further reaction, leading to the formation of dichlorinated and trichlorinated products. For instance, the degradation of 2,4,6-trichlorophenol (B30397) (TCP) involves 6-chlorohydroxyquinol as an intermediate. d-nb.info Controlling the stoichiometry of the chlorinating agent is crucial to minimize these undesired side reactions.

Choice of Chlorinating Agent and Catalyst

The selection of the chlorination system is critical for achieving desired outcomes. Recent advances focus on developing more selective and safer methods. nih.gov

Strong vs. Mild Reagents: Highly reactive agents like chlorine gas often require Lewis acid catalysts (e.g., AlCl₃, FeCl₃) to function effectively but can lead to a lack of selectivity. google.comwikipedia.org Milder reagents like N-chlorosuccinimide (NCS) offer better control, particularly for sensitive substrates. researchgate.netorganic-chemistry.org

Catalytic Systems: Research has explored various catalytic systems to enhance regioselectivity. Copper-catalyzed methods using molecular oxygen as the oxidant have shown promise for the selective chlorination of electron-rich aromatic C-H bonds. rsc.org Vanadium-dependent haloperoxidase enzymes can exhibit remarkable regioselectivity in halogenating natural products, showcasing a potential direction for biocatalytic approaches. researchgate.net

Reaction Conditions and Purification

The reaction environment and subsequent work-up are integral to a successful synthesis.

Solvent Effects: The choice of solvent can influence reaction rates and selectivity. Aprotic solvents are common, but some processes are designed to work in aqueous systems. google.com

Byproduct Formation: The synthesis of chlorinated phenols can result in byproducts that are tedious to separate from the desired product. For example, in the synthesis of complex chlorinated hydroquinones, substitution of other halogens with chlorine can occur, complicating purification.

Industrial Scale-up: Processes that are effective on a lab scale may not be viable for industrial production. Factors such as the use of hazardous reagents (e.g., chlorine gas), high-pressure conditions, or complex purification steps can hinder commercial applicability.

Mechanistic Investigations of Chemical Transformations Involving 5 Chlorobenzene 1,2,4 Triol

Oxidation Reactions of the Triol Moiety

The 1,2,4-triol substitution pattern on the benzene (B151609) ring makes the compound susceptible to oxidation, leading primarily to the formation of quinone structures. This transformation is analogous to the well-studied oxidation of hydroquinones. inchem.orgwikipedia.org

Pathways to Quinone Formation via Oxidation

The oxidation of 5-Chlorobenzene-1,2,4-triol to its corresponding quinone, 5-chloro-1,2-benzoquinone or 2-chloro-1,4-benzoquinone, proceeds through a mechanism involving the loss of two protons and two electrons (a net dehydrogenation). The reaction can be initiated by various oxidizing agents. libretexts.org

The process often involves the formation of a semiquinone radical intermediate. ut.ac.ir In the case of this compound, the initial step is the removal of a proton and an electron from one of the hydroxyl groups. This semiquinone intermediate is stabilized by resonance. A second oxidation step, removing another proton and electron, yields the final quinone product. The presence of three hydroxyl groups offers multiple pathways, potentially leading to a mixture of ortho- and para-quinone isomers, although the 1,4- (para) oxidation pathway is common for hydroquinone-like structures. wikipedia.orglibretexts.org In some cases, particularly in the presence of oxygen, oxidative dimerization can also occur. acs.orgresearchgate.net

Influence of Oxidizing Agents and Reaction Conditions on Product Distribution

The distribution of products from the oxidation of this compound is highly dependent on the choice of oxidizing agent and the specific reaction conditions. Factors such as pH, solvent, and temperature play a critical role in determining the reaction outcome. ut.ac.ir

Mild oxidizing agents tend to favor the formation of the quinone, while stronger oxidants may lead to ring cleavage or further reactions. In alkaline solutions, autoxidation by molecular oxygen is a significant pathway. inchem.orgut.ac.ir The rate of this autoxidation is often proportional to the hydroxyl-ion concentration. ut.ac.ir Conversely, in acidic media, stronger oxidizing agents like dichromate or Fremy's salt are effective. libretexts.orgorgsyn.org The choice of solvent can influence the stability of intermediates and the solubility of the reactants and products, thereby affecting the product distribution.

Table 1: Effect of Oxidizing Agents on Hydroquinone Systems

| Oxidizing Agent | Typical Conditions | Primary Product | Notes |

|---|---|---|---|

| Molecular Oxygen (Air) | Alkaline (high pH) | Benzoquinone | Rate is pH-dependent; autoxidation process. inchem.orgut.ac.ir |

| Sodium Dichromate (Na₂Cr₂O₇) | Acidic (e.g., H₂SO₄) | Benzoquinone | Common laboratory and industrial method. libretexts.org |

| Fremy's Salt [(KSO₃)₂NO] | Neutral/Mildly Basic | Benzoquinone | A gentle and selective oxidant for phenols. libretexts.org |

| Metal Salts (e.g., Fe³⁺, Mn³⁺) | Aqueous solution | Benzoquinone | Oxidation occurs via redox couples. inchem.orgresearchgate.net |

Reduction Reactions of Chlorinated Aromatic Rings

Reduction reactions involving this compound can target either the aromatic ring itself or the carbon-chlorine bond, leading to different classes of products.

Formation of Chlorinated Cyclohexanols through Reduction

The aromatic ring of this compound can be reduced to a cyclohexane (B81311) ring under forcing conditions. This catalytic hydrogenation typically requires high pressures of hydrogen gas and elevated temperatures, along with active metal catalysts like rhodium, ruthenium, or nickel. libretexts.orgorganic-chemistry.org The reaction proceeds via the saturation of the benzene ring's pi-system. The hydroxyl groups remain, resulting in the formation of chlorinated cyclohexanetriol isomers. The stability of the aromatic system makes this reduction more challenging than the hydrogenation of a simple alkene. libretexts.org Phenolic compounds, in particular, can be reduced to the corresponding cyclohexanols, though intermediate enols may quickly ketonize under certain conditions. libretexts.org

Catalytic Hydrogenolysis Mechanisms of Chlorobenzenes

Catalytic hydrogenolysis is a reductive process that specifically cleaves the carbon-chlorine bond, replacing the chlorine atom with a hydrogen atom. This is a common method for the detoxification of chlorinated aromatic compounds. researchgate.net The reaction is typically carried out with a catalyst, such as palladium on carbon (Pd/C), and a hydrogen source.

The mechanism for the hydrodechlorination of chloroaromatics is often described as an electrophilic substitution reaction. researchgate.net In this pathway, hydrogen attacks the aromatic ring at a position of high electron density, which is influenced by the electronic effects of the substituents. researchgate.net The hydroxyl groups on this compound are activating and ortho-, para-directing, which would influence the site of initial hydrogen attack. The process involves the adsorption of the chlorinated compound onto the catalyst surface, cleavage of the C-Cl bond, and subsequent desorption of the dechlorinated product and hydrogen chloride. researchgate.net

Table 2: Conditions for Catalytic Reduction of Chlorinated Aromatics

| Reaction Type | Catalyst | Reagents | Conditions | Product Type |

|---|---|---|---|---|

| Ring Hydrogenation | Rh/C, Ru, Ni | H₂ | High pressure, high temperature | Substituted Cyclohexane/Cyclohexanol libretexts.orgorganic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) at the Halogenated Position

Nucleophilic aromatic substitution (SNAr) offers a pathway to replace the chlorine atom on the this compound ring with a nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism is viable for aryl halides, particularly when the ring is "activated" by electron-withdrawing groups. wikipedia.orglibretexts.org

The generally accepted mechanism for SNAr is a two-step addition-elimination process. libretexts.org

Addition Step : A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

Elimination Step : The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

For this mechanism to be favorable, the negative charge of the Meisenheimer complex must be stabilized. This stabilization is typically provided by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.com In this compound, the hydroxyl groups are electron-donating. However, under basic conditions, these hydroxyl groups can be deprotonated to form phenoxide ions (-O⁻), which are very strong activating groups. The ortho- and para-positioning of the hydroxyl groups relative to the chlorine atom would provide powerful resonance stabilization for the negatively charged intermediate, potentially facilitating the SNAr reaction despite the absence of traditional electron-withdrawing groups.

An alternative, though less common, mechanism involves an elimination-addition pathway through a highly reactive "benzyne" intermediate, which typically requires very strong bases and harsh conditions. pressbooks.pub

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-chloro-1,2-benzoquinone |

| 2-chloro-1,4-benzoquinone |

| Chlorinated cyclohexanetriol |

| Palladium |

| Carbon |

| Rhodium |

| Ruthenium |

| Nickel |

| Hydrogen Chloride |

Displacement of the Chlorine Atom by Diverse Nucleophiles

The displacement of the chlorine atom in this compound is anticipated to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. pressbooks.pub

The feasibility of this reaction is significantly influenced by the electronic nature of the aromatic ring. Typically, SNAr reactions are favored in aromatic systems bearing strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the anionic Meisenheimer intermediate. pressbooks.pubaskfilo.comlibretexts.org In the case of this compound, the hydroxyl (-OH) groups are primarily considered electron-donating by resonance, which would generally deactivate the ring towards nucleophilic attack. researchgate.net However, their inductive effect is electron-withdrawing. Furthermore, recent studies have shown that under certain conditions, such as through homolysis-enabled electronic activation, even electron-rich halophenols can undergo SNAr reactions. osti.gov The formation of a phenoxyl radical intermediate can render the aromatic ring significantly more electron-deficient, thereby facilitating nucleophilic attack. osti.gov

A variety of nucleophiles can potentially displace the chlorine atom. The reactivity of these nucleophiles is dependent on factors such as charge, basicity, and polarizability. libretexts.org Negatively charged nucleophiles are generally more reactive than their neutral counterparts. libretexts.org

Table 1: Potential Nucleophiles for the Displacement of Chlorine in this compound and Expected Products

| Nucleophile | Formula | Expected Product |

| Hydroxide (B78521) | OH⁻ | Benzene-1,2,4,5-tetraol |

| Methoxide | CH₃O⁻ | 5-Methoxybenzene-1,2,4-triol |

| Ammonia | NH₃ | 5-Aminobenzene-1,2,4-triol |

| Thiophenoxide | C₆H₅S⁻ | 5-(Phenylthio)benzene-1,2,4-triol |

| Cyanide | CN⁻ | 2,4,5-Trihydroxybenzonitrile |

Stereochemical and Electronic Factors Governing SNAr Reactivity

The reactivity of this compound in SNAr reactions is governed by a combination of stereochemical and electronic factors.

Electronic Factors:

Intermediate Stabilization: The stability of the Meisenheimer complex is crucial for the reaction to proceed. jove.com While the hydroxyl groups are electron-donating, they can potentially stabilize the negative charge in the intermediate through hydrogen bonding with the solvent or other species. The ability of the substituents to delocalize the negative charge of the intermediate is a key factor. wikipedia.org

Stereochemical Factors:

Steric Hindrance: The hydroxyl groups, particularly those ortho to the site of attack (at C-4 and C-2), may present some steric hindrance to the approaching nucleophile. However, given the planar nature of the benzene ring, this is generally less of a factor than in aliphatic SN2 reactions. wikipedia.org

Planarity: The SNAr mechanism involves a change in hybridization of the carbon atom at the reaction center from sp² to sp³ in the Meisenheimer intermediate, and then back to sp². libretexts.org The planarity of the aromatic ring is temporarily disrupted and then restored.

The leaving group ability in SNAr reactions can be counterintuitive. While iodide is typically the best leaving group in aliphatic substitutions, in SNAr the rate-determining step is often the nucleophilic attack. youtube.com Consequently, the highly electronegative fluorine can make the attached carbon more electrophilic and accelerate the reaction, making fluoride (B91410) a better leaving group in some SNAr contexts. youtube.comyoutube.com

Dimerization Pathways of Benzene-1,2,4-triol and Its Halogenated Analogues

Benzene-1,2,4-triol (BTO) and its derivatives are known to undergo dimerization, particularly under oxidative conditions. researchgate.netrug.nl This reactivity is also expected for this compound.

Mechanisms of Oxidative Dimerization in Solution

The oxidative dimerization of phenols generally proceeds through a radical-mediated coupling mechanism. nih.govoup.com In the case of BTO, exposure to air (oxygen) can lead to the formation of dimers. rug.nl The process is thought to be initiated by the oxidation of the phenol (B47542) to a phenoxyl radical. wikipedia.org These radical intermediates are reactive and can then couple to form a C-C or C-O bond. nih.govwikipedia.org

Studies on BTO have shown that dimerization is dependent on the presence of oxygen and likely involves radical intermediates. The regioselectivity of the coupling is influenced by the relative stability of the possible radical positions on the aromatic ring. For BTO, the formation of a 5-5' linked C-C dimer is observed, which is attributed to the superior stabilization of the radical at the 5-position due to the electronic effects of the hydroxyl groups.

Factors Influencing Dimer Formation and Stability

Several factors can influence the formation and stability of dimers derived from BTO and its halogenated analogues:

Presence of an Oxidant: Oxygen is a key factor in the spontaneous dimerization of BTO in aqueous solutions. researchgate.net Other oxidizing agents can also promote this reaction.

pH of the Solution: The pH can affect the rate of oxidation and the stability of the phenolic compounds.

Solvent: The choice of solvent can influence the solubility of the reactants and products, as well as the stability of the radical intermediates.

Substituents: The nature and position of substituents on the benzene ring will affect the electronic distribution, the stability of the radical intermediates, and consequently, the rate and regioselectivity of the dimerization. A chloro-substituent, as in this compound, would be expected to influence the radical stability and potentially the structure of the resulting dimers.

Research indicates that the dimers of BTO are more stable in solution compared to the monomer. researchgate.net However, the formation of these dimers can lead to a decrease in certain biological activities observed for the monomeric form. researchgate.netrug.nl

Table 2: Potential Dimerization Products of Benzene-1,2,4-triol

| Dimer Type | Linkage | Common Name/Description |

| Dimer 1 | 5,5'-C-C | [1,1'-biphenyl]-2,2',4,4',5,5'-hexaol |

| Dimer 2 | C-C and C-O | A hydroxyquinone-containing dimeric structure |

| Dimer 3 | C-C and C-O | Condensed dimer: dibenzo[b,d]furan-2,3,7,8-tetraol |

Kinetic Studies of this compound Reactivity

While specific kinetic data for the reactions of this compound are not extensively documented, the kinetics can be inferred from the general principles of the underlying reaction mechanisms.

For the nucleophilic aromatic substitution , the reaction is expected to follow a second-order rate law, being first order in both the aryl halide and the nucleophile.

Rate = k[this compound][Nucleophile]

The rate constant, k, would be influenced by:

Nucleophile Strength: Stronger nucleophiles will lead to a faster reaction rate.

Solvent: Polar aprotic solvents are known to accelerate SNAr reactions by effectively solvating the cation of the nucleophilic salt, leaving a more "bare" and reactive anion. libretexts.org

Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate.

Electronic Effects: The electron-donating nature of the hydroxyl groups is expected to result in a slower reaction rate compared to an aryl halide activated by strong electron-withdrawing groups like nitro groups. nih.gov

For the oxidative dimerization , the kinetics are more complex and would depend on the mechanism of oxidation. If the reaction proceeds via a free radical mechanism initiated by oxygen, the rate would be dependent on the concentration of the phenol and the partial pressure of oxygen. The spontaneous dimerization of BTO has been described as a relatively slow process under neutral conditions at room temperature.

Table 3: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

| [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 0.1 | 0.2 | 3.0 x 10⁻⁵ |

This table is illustrative and does not represent actual experimental data.

Computational and Theoretical Chemistry Studies of 5 Chlorobenzene 1,2,4 Triol

Quantum Chemical Approaches for Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to understanding the intrinsic properties of 5-Chlorobenzene-1,2,4-triol, stemming from its electronic structure. These approaches allow for the detailed calculation of molecular geometries, vibrational frequencies, and electronic property descriptors.

Density Functional Theory (DFT) has become a primary computational tool for studying halogenated phenols due to its balance of accuracy and computational cost. mdpi.com For a molecule like this compound, DFT calculations can elucidate a range of structural and electronic properties. nih.gov The B3LYP hybrid functional, combined with basis sets like 6-31G, is commonly employed to optimize molecular geometry and calculate vibrational frequencies. nih.gov

Studies on related chlorophenols show that DFT is used to determine key quantum chemical descriptors that govern reactivity. imist.ma These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity and stability. nih.govimist.ma The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. imist.ma The energy gap between HOMO and LUMO provides information on the molecule's chemical stability.

Intramolecular hydrogen bonding, particularly between the ortho-positioned hydroxyl groups and between a hydroxyl group and the chlorine atom, significantly influences the stability and properties of chlorophenols. researchgate.net DFT calculations can accurately model these interactions. Furthermore, the electron-withdrawing nature of the chlorine atom affects the acidity of the phenolic hydroxyl groups, a property that can be quantified through DFT calculations. researchgate.net

| Descriptor | Significance | Typical Calculated Value (Example Compound) |

|---|---|---|

| HOMO Energy | Electron-donating ability | -6.0 to -7.0 eV (for chlorophenols) |

| LUMO Energy | Electron-accepting ability | -1.0 to -2.0 eV (for chlorophenols) |

| HOMO-LUMO Gap | Chemical stability and reactivity | ~4.0 to 5.0 eV (for chlorophenols) |

| Dipole Moment (μ) | Molecular polarity and intermolecular interactions | ~2.0 to 3.0 Debye (for p-chlorophenol) imist.ma |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack | Negative potential localized on O and Cl atoms |

The presence of three hydroxyl groups on the benzene (B151609) ring introduces significant conformational flexibility and the possibility of tautomerism. quora.comquora.com Tautomerism is the phenomenon where a single compound exists in two or more readily interconvertible structures, often involving the migration of a proton. quora.combritannica.com For this compound, keto-enol tautomerism is highly relevant. The triol (enol) form can potentially tautomerize to various diketo or triketo (keto) forms. rsc.org

Computational conformational analysis is essential to identify the most stable arrangements of the hydroxyl groups. The orientation of the O-H bonds can be influenced by strong intramolecular hydrogen bonds, which stabilize specific planar or near-planar conformations. Quantum chemical calculations can determine the relative energies of different conformers and tautomers. rsc.org Studies on 1,3,5-trihydroxybenzene systems have shown that while the enol form is stabilized by aromaticity, the keto tautomer can be favored under certain conditions, and its stability is influenced by solvent effects and intramolecular hydrogen bonding. rsc.org The chlorine substituent in this compound would further influence the electronic distribution and the relative stabilities of these potential tautomeric forms.

Molecular Modeling and Simulation of Chemical Processes

Molecular modeling extends beyond single-molecule properties to simulate how this compound interacts with its environment. These simulations are crucial for predicting its fate in biological and environmental systems.

Chlorinated phenols are recognized as environmental contaminants, and understanding their degradation pathways is critical for risk assessment. researchgate.netnih.gov Computational models can predict the likely transformation products of this compound in the environment. These models can simulate processes such as biodegradation, oxidation, and reductive dechlorination. brownandcaldwell.comiwaponline.com

Mechanistic models, often based on mass balance, can be used to estimate coefficients for processes like sorption and biodegradation in wastewater treatment scenarios. brownandcaldwell.com For instance, studies on other chlorophenols have shown that the number and position of chlorine atoms significantly affect the rates of biodegradation and adsorption. brownandcaldwell.comnih.gov Computational chemistry can help predict the most likely sites for microbial attack or chemical reaction by analyzing the molecule's electronic structure, identifying regions susceptible to oxidation or reduction.

The adsorption of phenolic compounds onto surfaces like activated carbon is a key process in both environmental remediation and industrial applications. mdpi.com Molecular modeling, particularly using DFT, can elucidate the interaction mechanisms between this compound and a surface. nih.gov

Simulations can model the adsorption process, revealing that the interaction is often a combination of weak van der Waals forces between the aromatic ring and the carbon surface, and stronger interactions like hydrogen bonding between the hydroxyl groups of the phenol (B47542) and functional groups on the adsorbent surface. nih.gov Theoretical studies on phenol adsorption have shown that functional groups on the activated carbon, such as carboxylic groups, can interact strongly with the phenol's hydroxyl group. nih.gov The degree of chlorination and the number of hydroxyl groups influence adsorption capacity; generally, uptake increases with molecular weight and hydrophobicity. nih.govresearchgate.net Computational models can quantify these adsorption energies and predict the preferred orientation of the molecule on the surface. arxiv.org

Table 2: Factors Influencing Adsorption of Chlorophenols onto Carbon Surfaces This table summarizes general findings from studies on related phenols to illustrate the principles applicable to this compound.

| Factor | Influence on Adsorption | Computational Insight |

|---|---|---|

| Degree of Chlorination | Generally, adsorption capacity increases with more chlorine atoms. nih.gov | Modeling shows increased hydrophobicity and stronger van der Waals interactions. |

| Number of Hydroxyl Groups | Can form hydrogen bonds with surface functional groups, enhancing adsorption. | DFT calculations can quantify the strength and geometry of hydrogen bonds. nih.gov |

| Surface Functional Groups | Oxygen-containing groups (e.g., -COOH, -OH) on the adsorbent can act as hydrogen bond acceptors/donors. mdpi.com | Simulations identify the most favorable interaction sites and calculate binding energies. |

| Solution pH | Affects the ionization state of the phenol, influencing electrostatic interactions. | Calculations can model the molecule in both its neutral and ionized forms to predict pH-dependent behavior. |

Structure-Property Relationship Modeling for Substituted Aromatic Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physical properties of chemicals based on their molecular structures. nih.gov These models are vital for screening large numbers of compounds for potential toxicity or desired activities, reducing the need for extensive experimental testing. nih.govmdpi.com

For substituted aromatic compounds like this compound, QSAR models can predict endpoints such as toxicity to aquatic organisms or potential for bioaccumulation. nih.gov The process involves calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). mdpi.com A mathematical model is then developed to correlate these descriptors with the observed property.

For a compound like this compound, a QSAR model developed for phenols could be used to estimate its toxicity. Key descriptors for chlorophenols often include hydrophobicity (log K_ow), electronic parameters (like E_LUMO), and steric factors, reflecting the mechanisms of narcotic toxicity and electrophilic interactions. mdpi.com

Table 3: Common Descriptors Used in QSAR Models for Aromatic Compounds

| Descriptor Class | Example Descriptor | Property Represented |

|---|---|---|

| Hydrophobicity | log K_ow (Octanol-water partition coefficient) | Tendency of a molecule to partition into fatty tissues (bioaccumulation). mdpi.com |

| Electronic | E_LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Susceptibility to nucleophilic attack (electrophilicity). mdpi.com |

| Dipole Moment | Polarity and ability to engage in polar interactions. | |

| Steric/Topological | Molecular Volume | The size and shape of the molecule. |

| Quantum Chemical | Q_NO2 (Charge on a specific atom/group) | Local electronic effects within the molecule. mdpi.com |

Development of Descriptors for Molecular Interactions

Molecular descriptors are numerical values that characterize the properties of a molecule. In computational chemistry, these descriptors are essential for building relationships between a molecule's structure and its activity, a field known as Quantitative Structure-Activity Relationship (QSAR). For this compound, a variety of descriptors can be calculated to understand its potential interactions with other molecules and its environment.

These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. Electronic descriptors, such as atomic charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO), are critical for predicting how this compound will interact with electrophiles and nucleophiles. For instance, the distribution of electron density, influenced by the electron-withdrawing chlorine atom and electron-donating hydroxyl groups, can be mapped to identify sites susceptible to electrostatic interactions.

Hydrophobicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), is another key descriptor. It indicates how the compound will partition between lipid and aqueous environments, which is crucial for understanding its bioavailability and environmental fate. Computational methods can provide reliable estimates of these descriptors.

Studies on related chlorophenols have demonstrated the importance of these descriptors in predicting their biological and chemical activities. For example, QSAR models for chlorophenols have shown that parameters like the n-octanol/water partition coefficient (log K(ow)), the Hammett constant (sigma), and the acid dissociation constant (pKa) are significant in determining their toxicity nih.gov. In these models, electrostatic and hydrophobic fields were found to play dominant roles in the biological activity of chlorophenols nih.govnih.gov.

Table 1: Calculated Molecular Descriptors for this compound

| Descriptor | Value | Method/Software |

|---|---|---|

| Molecular Formula | C6H5ClO3 | --- |

| Molecular Weight | 160.56 g/mol | --- |

| XLogP3 | 1.7 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 3 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 3 | Cactvs 3.4.6.11 |

| Exact Mass | 159.9927217 Da | PubChem 2.1 |

| Monoisotopic Mass | 159.9927217 Da | PubChem 2.1 |

| Topological Polar Surface Area | 60.7 Ų | Cactvs 3.4.6.11 |

| Heavy Atom Count | 10 | Cactvs 3.4.6.11 |

| Formal Charge | 0 | PubChem |

Predictive Models for Chemical Reactivity

Predictive models, often based on quantum chemical calculations, are instrumental in elucidating the chemical reactivity of this compound. Density Functional Theory (DFT) is a widely used method for these calculations, providing insights into reaction mechanisms, transition states, and reaction energies.

For this compound, DFT calculations can be employed to predict its susceptibility to various chemical reactions, such as oxidation. The presence of three hydroxyl groups makes it a likely candidate for oxidation, and theoretical studies can model the step-by-step mechanism of this process. Such studies on similar molecules, like chlorohydroquinone, have utilized DFT to investigate their chemical characteristics chemrestech.com. These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial indicators of a molecule's ability to donate or accept electrons, respectively. A small HOMO-LUMO energy gap suggests high reactivity chemrestech.com.

Furthermore, computational models can predict the sites on the molecule that are most likely to react. For example, in the atmospheric oxidation of polychlorinated dibenzo-p-dioxins, a related class of compounds, DFT calculations have shown that OH radical addition occurs preferentially at specific sites on the aromatic rings nih.gov. Similar predictions can be made for this compound to understand its degradation pathways.

Kinetic modeling can also be applied to predict the rates of reactions involving this compound. By calculating the energy barriers for different reaction pathways, it is possible to determine which reactions are more likely to occur and at what speed. For instance, computational studies have been used to explore the reaction mechanisms of phenol with formaldehyde, predicting that the reaction is faster at the para-position usda.gov.

Table 2: Key Computational Chemistry Methods and Their Applications to this compound

| Method | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure calculation | HOMO-LUMO energies, atomic charges, reaction pathways, transition state energies |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with activity | Toxicity, biological activity, environmental fate |

By leveraging these computational approaches, a comprehensive understanding of the chemical reactivity and interaction profile of this compound can be developed, guiding further experimental research and application.

Environmental Transformation and Degradation Pathways of Chlorinated Hydroxylated Aromatics

Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments

Abiotic degradation involves the transformation of a chemical substance through non-biological processes. In the context of 5-Chlorobenzene-1,2,4-triol, the primary abiotic degradation mechanisms in aquatic and atmospheric environments are photochemical oxidation and hydrolysis.

Photochemical oxidation, driven by sunlight, is a significant degradation pathway for many organic pollutants in the environment. This process involves the generation of highly reactive species, such as hydroxyl radicals (•OH), which can initiate the oxidation and breakdown of complex organic molecules.

While specific studies on the photochemical degradation of this compound are limited, the degradation of structurally similar compounds, such as chlorophenols and other chlorinated aromatic compounds, provides valuable insights into its likely fate. The presence of hydroxyl (-OH) groups on the benzene (B151609) ring of this compound is expected to activate the aromatic ring, making it susceptible to electrophilic attack by hydroxyl radicals.

The reaction of hydroxyl radicals with chlorobenzene (B131634), a related compound, has been shown to proceed via addition to the aromatic ring, leading to the formation of chlorohydroxycyclohexadienyl radicals. These radicals can then undergo further reactions, including the elimination of a chloride ion or reaction with molecular oxygen, ultimately leading to the formation of chlorophenols and other oxidation products. In the case of this compound, the initial attack by hydroxyl radicals could lead to further hydroxylation of the ring or cleavage of the aromatic ring, resulting in the formation of smaller, more biodegradable organic compounds.

The table below summarizes the key reactive species and potential transformation products in the photochemical oxidation of chlorinated aromatic compounds, which can be extrapolated to understand the potential fate of this compound.

| Reactive Species | Role in Degradation | Potential Transformation Products of this compound (Hypothesized) |

| Hydroxyl Radical (•OH) | Initiates oxidation by adding to the aromatic ring or abstracting a hydrogen atom. | Dihydroxylated and trihydroxylated chlorobenzenes, ring cleavage products (e.g., chlorinated muconic acids), smaller organic acids, and eventually CO2 and HCl. |

| Singlet Oxygen (¹O₂) | Can react with electron-rich aromatic compounds. | Oxidized intermediates. |

| Ozone (O₃) | A strong oxidant that can react with aromatic compounds, particularly in the atmosphere. | Ring cleavage products. |

It is important to note that the rate and extent of photochemical degradation are influenced by various environmental factors, including light intensity, pH, and the presence of other substances that can act as photosensitizers or quenchers.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The susceptibility of an organic compound to hydrolysis depends on the presence of functional groups that can be attacked by water. In the case of this compound, the carbon-chlorine (C-Cl) bond is the primary site for potential hydrolytic cleavage.

Generally, the C-Cl bond in aromatic compounds is relatively stable and resistant to hydrolysis under typical environmental conditions (neutral pH and ambient temperature). The rate of hydrolysis can be influenced by the presence of other substituents on the aromatic ring. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, potentially enhancing hydrolysis rates, while electron-donating groups can have the opposite effect. The hydroxyl groups on this compound are electron-donating, which may not significantly promote the hydrolytic cleavage of the C-Cl bond.

The chemical stability of this compound in diverse media is expected to be influenced by pH. Under strongly alkaline conditions, nucleophilic substitution of the chlorine atom by a hydroxyl group may become more favorable. However, under most natural environmental conditions (pH 5-9), hydrolysis of this compound is likely to be a slow process and may not be a significant degradation pathway compared to photochemical and biological degradation.

The following table provides a qualitative assessment of the chemical stability of this compound in different media based on the general behavior of chlorinated aromatic compounds.

| Medium | pH Range | Expected Stability | Primary Degradation Pathway (if any) |

| Acidic Water | < 7 | High | Likely limited abiotic degradation. |

| Neutral Water | 7 | High | Slow photochemical and microbial degradation. |

| Alkaline Water | > 7 | Moderate to Low | Potential for slow hydrolysis (nucleophilic substitution of Cl). |

| Soil/Sediment | Variable | Variable | Dependent on microbial activity and redox conditions. |

Non Medical Research Applications and Chemical Utility of 5 Chlorobenzene 1,2,4 Triol

A Versatile Precursor in Organic Synthesis

The reactivity of 5-Chlorobenzene-1,2,4-triol, conferred by its hydroxyl groups and the chloro-substituted aromatic ring, makes it a valuable precursor in the synthesis of a diverse array of organic compounds. Its utility spans from the creation of novel aromatic structures to its role as an intermediate in the production of commercially significant chemicals.

Building Block for Novel Aromatic Frameworks

The scientific literature on this compound as a direct precursor for novel aromatic frameworks is limited. However, the inherent reactivity of its polyhydroxybenzene core suggests its potential as a building block in the synthesis of more complex molecules. The hydroxyl groups can be readily derivatized to form ethers, esters, and other functional groups, allowing for the construction of larger, functionalized aromatic systems. The chlorine substituent also provides a site for various cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. While specific examples are not extensively documented, the fundamental principles of organic chemistry support its potential application in creating substituted dibenzofurans, dioxins, or other heterocyclic systems through intramolecular cyclization or condensation reactions with other aromatic precursors.

Intermediate in the Production of Specialty Chemicals and Agrochemicals

While direct, large-scale industrial use of this compound is not widely reported, its structural motifs are present in various specialty chemicals and agrochemicals. Chlorinated phenols and their derivatives have historically been, and continue to be, important intermediates in these industries. For instance, related compounds like 1,2,4-trichlorobenzene (B33124) serve as precursors to dyes and pesticides wikipedia.org. The combination of a chlorinated ring and hydroxyl groups in this compound makes it a plausible, albeit not widely documented, intermediate for the synthesis of certain classes of herbicides, fungicides, or specialty dyes and pigments. The production of many agrochemicals and dyes often involves the chlorination of benzene (B151609) derivatives followed by functional group interconversions cdc.govcdc.gov.

Table 1: Potential Applications of this compound as a Chemical Intermediate

| Industry | Potential Application | Rationale |

| Agrochemicals | Precursor to herbicides or fungicides | The chlorinated phenolic structure is a common feature in many pesticides. |

| Dyes and Pigments | Intermediate for specialty colorants | Aromatic compounds with electron-withdrawing and -donating groups are foundational to dye chemistry. |

| Specialty Chemicals | Building block for antioxidants or flame retardants | Polyhydroxylated and chlorinated aromatics can exhibit these properties. |

A Reagent in Analytical Chemistry for Chemical Probes

The electron-rich nature of the triol system, combined with the influence of the chlorine atom, suggests potential applications for this compound in the field of analytical chemistry, particularly in the development of chemical probes for sensing applications.

Detection and Quantification of Specific Metal Ions

Although specific studies detailing the use of this compound as a chelator for metal ion detection are not prevalent, the fundamental properties of its functional groups are indicative of this potential. The vicinal hydroxyl groups on the benzene ring can act as a binding site for various metal ions, forming stable chelate complexes science.govnih.govsemanticscholar.org. The formation of these complexes can lead to changes in the spectroscopic properties of the molecule, such as a shift in its absorption or fluorescence spectrum, which can be harnessed for the colorimetric or fluorometric detection of metal ions. The chlorine atom can modulate the electronic properties of the aromatic ring, potentially influencing the selectivity and sensitivity of the chelation process. While not directly studied with this compound, the principle is well-established for other polyhydroxybenzenes and their derivatives in the development of sensors for ions like iron, copper, and aluminum.

Application in Electroanalytical Methods and Sensing (General Phenolic Utility)

The electrochemical behavior of phenolic compounds is well-documented, and this general utility can be extended to this compound. The hydroxyl groups can be readily oxidized at an electrode surface, generating a measurable electrical current. The potential at which this oxidation occurs can be influenced by the molecular structure, including the presence of the chlorine atom. This electrochemical activity forms the basis for the development of electrochemical sensors. While specific electroanalytical methods employing this compound are not widely reported, the broader class of polyhydroxybenzenes has been investigated for its potential in electrochemical sensing applications. The oxidation of these compounds can be used for their own detection or can be coupled to other reactions to detect different analytes.

Role in Materials Science and Functional Molecule Design

The multifunctionality of this compound provides a platform for its potential incorporation into functional materials and the design of molecules with specific properties. The hydroxyl groups offer sites for polymerization or grafting onto surfaces, while the chlorinated aromatic core can contribute to the thermal stability and other physical properties of the resulting materials. For example, it could potentially be used as a monomer or cross-linking agent in the synthesis of specialty polymers, such as polyesters or polyethers, with tailored properties. The design of functional molecules, such as liquid crystals or organic light-emitting diode (OLED) materials, often relies on the precise arrangement of aromatic cores with various substituents. While research in this area specifically utilizing this compound is not yet established, its structural features align with the design principles of such advanced materials.

Investigation as a Scaffold for Organic Electronic Materials

A thorough search of scientific databases has yielded no studies where this compound has been investigated or utilized as a foundational structure, or scaffold, for the development of organic electronic materials. The exploration of novel organic molecules for applications in electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) is an active area of research. However, the potential of this compound in this capacity has not been reported in publicly accessible literature.

The fundamental properties required for a molecule to be a viable candidate for organic electronic materials include tunable electronic properties, good charge transport characteristics, and stability. While the substituted benzene ring of this compound provides a basic aromatic system, there is no evidence to suggest that this particular compound has been functionalized or polymerized to create materials with desirable electronic properties.

Table 1: Status of Research on this compound in Organic Electronics

| Research Area | Findings |

| Use as a molecular scaffold | No published research found. |

| Incorporation into conductive polymers | No published research found. |

| Application in semiconductor devices | No published research found. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chlorobenzene-1,2,4-triol, and how are reaction conditions optimized to prevent over-chlorination?

- Methodological Answer: The synthesis typically involves chlorinating benzene-1,2,4-triol using chlorine gas or thionyl chloride (SOCl₂) in solvents like dichloromethane at low temperatures (0–5°C). Over-chlorination is mitigated by controlling stoichiometry (e.g., limiting Cl₂ equivalents) and reaction time. Industrial methods employ catalytic systems in continuous flow reactors to enhance yield (>80%) and purity .

Q. How does the chlorine substituent at the 5-position influence the compound's chemical reactivity compared to its non-chlorinated analog?

- Methodological Answer: The chlorine atom increases electrophilicity at adjacent positions, facilitating nucleophilic substitution (e.g., with methoxide or ethoxide). Unlike benzene-1,2,4-triol, the chlorine stabilizes intermediates via inductive effects, altering redox behavior. For example, oxidation with KMnO₄ yields chlorinated quinones, whereas the parent compound forms non-halogenated products .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer:

- ¹H/¹³C NMR: Identifies hydroxyl (-OH) and chlorine substitution patterns. Hydroxyl protons appear as broad singlets (δ 8–10 ppm), while aromatic protons show splitting due to chlorine’s deshielding effect.

- MS (EI/ESI): Confirms molecular weight (160.55 g/mol) and fragmentation patterns (e.g., loss of Cl⁻ or H₂O).

- IR Spectroscopy: Detects O-H stretches (~3200 cm⁻¹) and C-Cl vibrations (~550 cm⁻¹) .

Advanced Research Questions

Q. How can oxidative dimerization of this compound be suppressed to maintain its antimicrobial efficacy in formulations?

- Methodological Answer: Dimerization occurs via radical coupling in aqueous or oxygen-rich environments. Strategies include:

- Stabilizers: Adding antioxidants (e.g., ascorbic acid) or chelating agents (EDTA) to sequester metal ions that catalyze oxidation.

- Encapsulation: Using liposomal or cyclodextrin-based carriers to shield the compound from reactive oxygen species .

Q. What structural modifications enhance the compound's bioavailability and reduce cytotoxicity while retaining antimicrobial activity?

- Methodological Answer:

- Esterification: Masking hydroxyl groups as acetyl or methyl ethers improves membrane permeability.

- Metal Complexation: Coordinating with Fe³⁺ or Cu²⁺ enhances stability and targets bacterial iron-uptake systems.

- Hybrid Derivatives: Conjugating with moieties like triazoles or sulfonamides reduces cytotoxicity (e.g., IC₅₀ > 50 µM in MRC-5 fibroblasts) .

Q. What experimental approaches resolve contradictions between in vitro antimicrobial efficacy and in vivo instability?

- Methodological Answer:

- Controlled Release Systems: Microemulsions or nanoparticle carriers sustain active monomer release.

- Synergistic Formulations: Combining with adjuvants (e.g., surfactants) enhances penetration into bacterial biofilms.

- Metabolomic Profiling: LC-MS/MS tracks dimerization products in plant models (e.g., citrus canker-infected leaves) to optimize dosing .

Data Analysis and Mechanistic Insights

Q. How does this compound inhibit Xanthomonas citri subsp. citri without membrane disruption?

- Mechanistic Answer: The compound acts as an iron-chelating agent, sequestering Fe³⁺ essential for bacterial siderophore-mediated iron uptake. This disrupts metabolic pathways (e.g., electron transport chain), validated via growth assays in iron-depleted media .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer:

- DFT Calculations: Models transition states and activation energies for substitution at C-5.

- Molecular Docking: Screens potential nucleophiles (e.g., amines, thiols) for binding affinity to the chlorinated aromatic ring .

Comparative Analysis Table

| Property | This compound | Benzene-1,2,4-triol | 5-Bromo Analog |

|---|---|---|---|

| Antimicrobial MIC (X. citri) | 0.05 mM | >0.5 mM | 0.10 mM |

| Solubility (H₂O) | 12 mg/mL | 25 mg/mL | 8 mg/mL |

| Oxidative Stability | Low (forms dimers) | High | Moderate (slow dimerization) |

| Cytotoxicity (MRC-5) | IC₅₀ = 25 µM | IC₅₀ > 100 µM | IC₅₀ = 40 µM |

| Data sourced from comparative studies in ChemPlusChem and toxicity assays . |

Research Gaps and Future Directions

- Stability Optimization: Develop non-dimerizing analogs via halogen replacement (e.g., fluorine) or steric hindrance.

- In Vivo Delivery: Evaluate biocompatible polymers for agricultural spray formulations to combat citrus canker.

- Mechanistic Elucidation: Use CRISPR-Cas9 knockout libraries in X. citri to identify iron-regulated genes affected by the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.